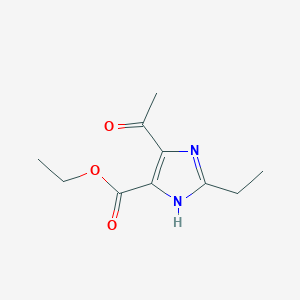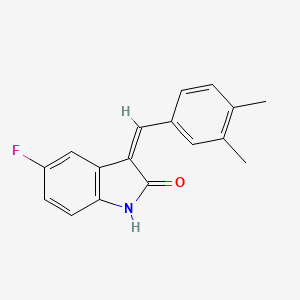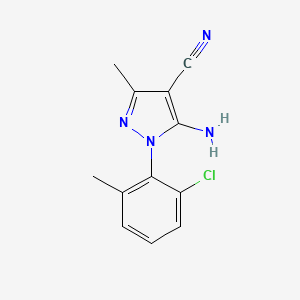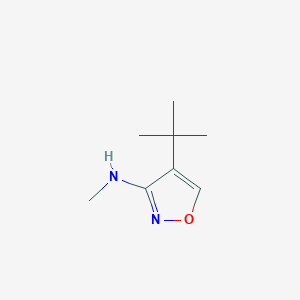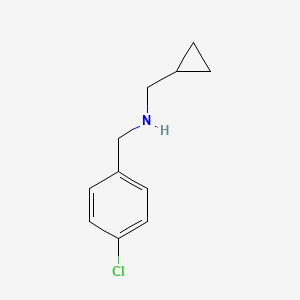
N-(Cyclopropylmethyl)-4-chloro-benzylamine
Overview
Description
N-(Cyclopropylmethyl)-4-chloro-benzylamine is an organic compound that features a cyclopropylmethyl group attached to a benzylamine structure with a chlorine atom at the para position
Biochemical Analysis
Biochemical Properties
N-(Cyclopropylmethyl)-4-chloro-benzylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cyclopropanases, which are involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the formation of cyclopropane rings, which are essential for the biological activity of many natural products. Additionally, this compound may interact with other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that polyamine analogues containing cyclopropyl groups can induce programmed cell death in prostate cancer cells
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, such as cyclopropanases, and modulate their activity, leading to the formation of cyclopropane rings in natural products . Additionally, this compound may inhibit or activate other enzymes involved in cellular metabolism, thereby influencing various biochemical pathways. Changes in gene expression induced by this compound can further impact cellular function and overall biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of cyclopropyl-containing compounds can vary, and their degradation products may have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inducing apoptosis in cancer cells, while higher doses may result in toxic or adverse effects . Studies have shown that the dosage of cyclopropyl-containing compounds can influence their pharmacokinetics and pharmacodynamics, leading to varying degrees of efficacy and toxicity in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the biosynthesis of cyclopropane-containing natural products . This compound interacts with enzymes such as cyclopropanases, which catalyze the formation of cyclopropane rings. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cell membranes by specific transporters and distributed within various cellular compartments . The localization and accumulation of this compound within cells can impact its biochemical activity and overall efficacy.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. This compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-4-chloro-benzylamine typically involves the reaction of 4-chlorobenzylamine with cyclopropylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 4-chlorobenzylamine reacts with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process. Additionally, employing green chemistry principles, such as using less hazardous reagents and solvents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-4-chloro-benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted benzylamines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-4-chloro-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with similar targets as other benzylamine derivatives .
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopropylmethyl)-benzylamine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-Chloro-benzylamine: Does not have the cyclopropylmethyl group, which can influence its chemical behavior and applications.
N-(Cyclopropylmethyl)-4-methyl-benzylamine:
Uniqueness
N-(Cyclopropylmethyl)-4-chloro-benzylamine is unique due to the presence of both the cyclopropylmethyl group and the chlorine atom on the benzylamine structure. This combination provides distinct chemical properties, such as enhanced reactivity in substitution reactions and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYOTFXMCZDRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


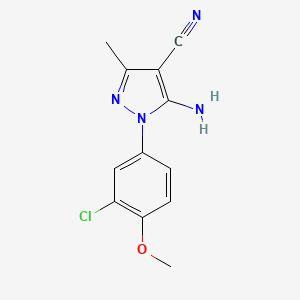

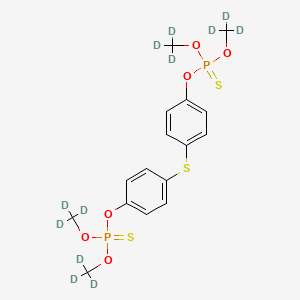
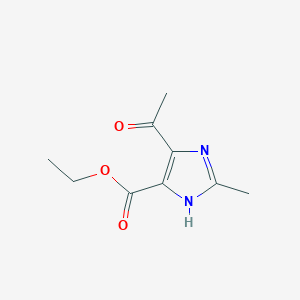
![Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]](/img/structure/B1414592.png)
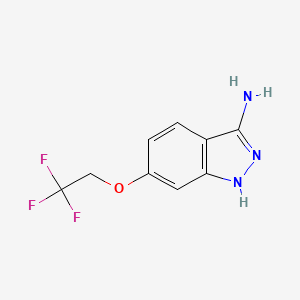

![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)

